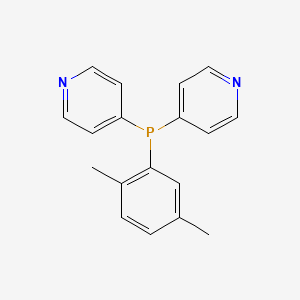
8-Chloro-7-methoxy-1-methyl-9H-beta-carboline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-7-methoxy-1-methyl-9H-beta-carboline is a synthetic derivative of the beta-carboline family, which is known for its diverse biological activities. Beta-carbolines are a group of alkaloids that have been found in various plants, marine organisms, and even in the human body. These compounds have garnered significant interest due to their potential therapeutic applications, particularly in the fields of neuroprotection, cognitive enhancement, and cancer treatment .
Preparation Methods
The synthesis of 8-Chloro-7-methoxy-1-methyl-9H-beta-carboline typically involves the construction of the beta-carboline scaffold followed by specific functionalization. One common method for synthesizing beta-carbolines is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone . For this compound, the synthesis might involve the following steps:
Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction using appropriate starting materials.
Chlorination: Introduction of the chlorine atom at the 8th position can be done using chlorinating agents such as thionyl chloride or N-chlorosuccinimide.
Methoxylation: The methoxy group at the 7th position can be introduced using methanol in the presence of a base.
Methylation: The methyl group at the 1st position can be introduced using methyl iodide in the presence of a base.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
8-Chloro-7-methoxy-1-methyl-9H-beta-carboline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The methoxy group can be hydrolyzed to a hydroxyl group using acidic or basic conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its neuroprotective and cognitive-enhancing properties, making it a candidate for treating neurodegenerative diseases.
Medicine: This compound has shown promise in cancer research due to its ability to inhibit certain enzymes and pathways involved in tumor growth.
Industry: It can be used in the development of new pharmaceuticals and as a precursor for other bioactive compounds
Mechanism of Action
The mechanism of action of 8-Chloro-7-methoxy-1-methyl-9H-beta-carboline involves its interaction with various molecular targets and pathways. It has been shown to inhibit monoamine oxidase A (MAO-A), an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine . By inhibiting MAO-A, this compound can increase the levels of these neurotransmitters, leading to potential antidepressant and neuroprotective effects. Additionally, it may interact with other proteins and receptors involved in cell signaling and apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
8-Chloro-7-methoxy-1-methyl-9H-beta-carboline can be compared with other beta-carboline derivatives such as harmine, harmaline, and harmalol. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities . For example:
Harmine: Known for its neuroprotective and antidepressant effects, harmine inhibits DYRK1A and MAO-A.
Harmaline: Similar to harmine, harmaline also inhibits MAO-A but has additional hallucinogenic properties.
Harmalol: This compound has shown antioxidant and antimicrobial activities.
The unique combination of substituents in this compound may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
606928-39-6 |
|---|---|
Molecular Formula |
C13H11ClN2O |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
8-chloro-7-methoxy-1-methyl-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C13H11ClN2O/c1-7-12-9(5-6-15-7)8-3-4-10(17-2)11(14)13(8)16-12/h3-6,16H,1-2H3 |
InChI Key |
WJJJTGYCCILDEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1NC3=C2C=CC(=C3Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


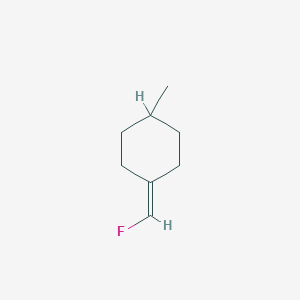
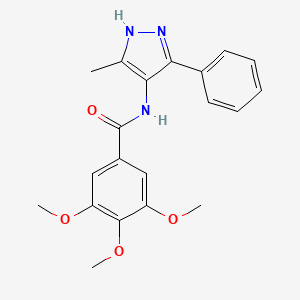
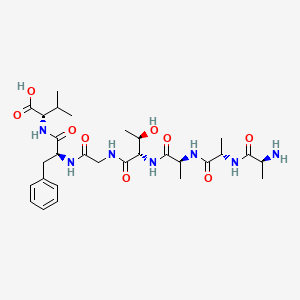
![3-{4-[(Undec-10-en-1-yl)oxy]phenyl}prop-2-enoic acid](/img/structure/B12595104.png)
![2-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene](/img/structure/B12595108.png)
![5-[(2,6-Dichlorophenyl)methoxy]-N-(1-phenylethyl)pyrazin-2-amine](/img/structure/B12595124.png)
![3-(Dodecyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12595127.png)
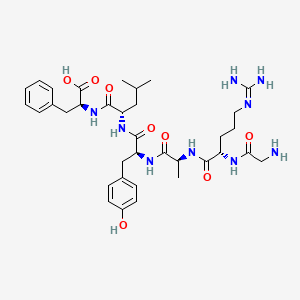

![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B12595152.png)
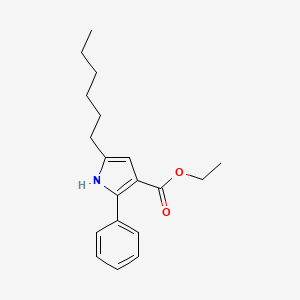
![1-{[2-(1H-Indol-3-yl)ethyl]amino}-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B12595164.png)
![Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, butyl ester](/img/structure/B12595171.png)
